molecular formula C24H16N2O7 B12474111 4-[({2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid

4-[({2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid

Cat. No.: B12474111
M. Wt: 444.4 g/mol
InChI Key: PSOGVZLAOAYISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[4-(Methoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-amido}benzoic acid is a complex organic compound that features a phthalimide core linked to a benzoic acid moiety through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(Methoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-amido}benzoic acid typically involves multiple steps:

    Formation of the Phthalimide Core: This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic conditions.

    Introduction of the Methoxycarbonyl Group: This step involves the esterification of the phenyl ring using methanol and a suitable catalyst.

    Amide Bond Formation: The final step involves coupling the phthalimide derivative with benzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(Methoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-amido}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-{2-[4-(Methoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-amido}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-{2-[4-(Methoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-amido}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxycarbonylphenylboronic acid
  • 4-Carbomethoxybenzeneboronic acid
  • 4-Methoxycarbonylbenzeneboronic acid

Uniqueness

4-{2-[4-(Methoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-amido}benzoic acid is unique due to its phthalimide core, which imparts distinct chemical properties and biological activities compared to other similar compounds. Its ability to form stable amide bonds and its potential for diverse chemical modifications make it a valuable compound in various research fields.

Properties

Molecular Formula

C24H16N2O7

Molecular Weight

444.4 g/mol

IUPAC Name

4-[[2-(4-methoxycarbonylphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid

InChI

InChI=1S/C24H16N2O7/c1-33-24(32)14-4-9-17(10-5-14)26-21(28)18-11-6-15(12-19(18)22(26)29)20(27)25-16-7-2-13(3-8-16)23(30)31/h2-12H,1H3,(H,25,27)(H,30,31)

InChI Key

PSOGVZLAOAYISN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.